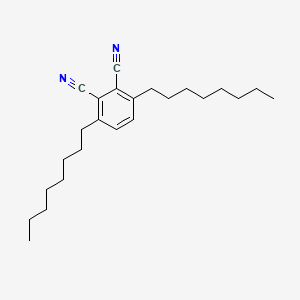

3,6-Dioctylbenzene-1,2-dicarbonitrile

Description

3,6-Dioctylbenzene-1,2-dicarbonitrile is a benzene-1,2-dicarbonitrile derivative substituted with octyl chains at the 3- and 6-positions. The octyl substituents likely enhance solubility in nonpolar solvents and modulate electronic properties by donating electron density through alkyl chains, while the dicyano groups act as electron-withdrawing units, creating a push-pull system conducive to charge transfer .

Properties

Molecular Formula |

C24H36N2 |

|---|---|

Molecular Weight |

352.6 g/mol |

IUPAC Name |

3,6-dioctylbenzene-1,2-dicarbonitrile |

InChI |

InChI=1S/C24H36N2/c1-3-5-7-9-11-13-15-21-17-18-22(24(20-26)23(21)19-25)16-14-12-10-8-6-4-2/h17-18H,3-16H2,1-2H3 |

InChI Key |

CBCCKPOQISXJJT-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCC1=C(C(=C(C=C1)CCCCCCCC)C#N)C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Dioctylbenzene-1,2-dicarbonitrile typically involves the reaction of octyl-substituted benzene derivatives with nitrile-containing reagents. One common method is the [4 + 2] annulation reaction, where donor-acceptor cyclopropanes react with cyanoacrylates under basic conditions, such as using DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) as a catalyst . This reaction proceeds through a series of steps including ring opening, intermolecular Michael addition, intramolecular nucleophilic addition, and aromatization.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3,6-Dioctylbenzene-1,2-dicarbonitrile can undergo various chemical reactions, including:

Oxidation: The nitrile groups can be oxidized to form carboxylic acids under strong oxidizing conditions.

Reduction: The nitrile groups can be reduced to primary amines using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The benzene ring can undergo electrophilic substitution reactions, where the octyl groups and nitrile groups influence the reactivity and orientation of the substituents.

Common Reagents and Conditions

Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reducing agents such as LiAlH4 or catalytic hydrogenation using palladium on carbon (Pd/C).

Substitution: Electrophilic reagents such as halogens (Cl2, Br2) or nitrating agents (HNO3/H2SO4).

Major Products Formed

Oxidation: Formation of dicarboxylic acids.

Reduction: Formation of diamines.

Substitution: Formation of various substituted benzene derivatives depending on the electrophile used.

Scientific Research Applications

3,6-Dioctylbenzene-1,2-dicarbonitrile has several applications in scientific research:

Materials Science: Used as a building block for the synthesis of organic semiconductors and light-emitting diodes (OLEDs) due to its electron-transporting properties.

Organic Electronics: Employed in the development of organic field-effect transistors (OFETs) and other electronic devices.

Biological Studies: Investigated for its potential antimicrobial and antifungal activities.

Chemical Synthesis: Utilized as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.

Mechanism of Action

The mechanism by which 3,6-Dioctylbenzene-1,2-dicarbonitrile exerts its effects is primarily related to its ability to participate in electron transfer processes. The nitrile groups act as electron acceptors, while the octyl groups provide steric hindrance and influence the compound’s solubility and reactivity. In photoredox catalysis, the compound can undergo single electron transfer (SET) processes, facilitating various organic transformations .

Comparison with Similar Compounds

Physical and Electronic Properties

Table 1: Comparative Properties of Benzene-1,2-dicarbonitrile Derivatives

| Compound | Substituents | Melting Point (°C) | Solubility | Electron Withdrawing Ability | Key Applications | References |

|---|---|---|---|---|---|---|

| 3,6-Dioctylbenzene-1,2-dicarbonitrile* | C₈H₁₇ (octyl) | ~100–120 (est.) | High in CHCl₃, THF | Moderate (alkyl donor) | NLO, OLEDs, DSSCs | [1, 2, 18] |

| 3,6-Diethoxybenzene-1,2-dicarbonitrile | OC₂H₅ (ethoxy) | 48–49 | Moderate in DCM | Moderate (alkoxy donor) | Phthalocyanine synthesis | [17] |

| 4-(Furan-2-ylmethoxy)benzene-1,2-dicarbonitrile | OCH₂-furan | N/A | Low in polar solvents | High (aromatic donor) | OLEDs, crystal engineering | [19] |

| 3-(2,4-Dimethylpentyloxy)benzene-1,2-dicarbonitrile | O(CH₂)₂C(CH₃)₂CH₂ | N/A | High in DMSO | Low (bulky alkyl donor) | Catalysis, sensors | [16] |

| 4,5-Dichloro-3,6-dihydroxybenzene-1,2-dicarbonitrile | Cl, OH | >200 | Low in organic solvents | Very high (Cl, OH donors) | Medicinal chemistry | [21] |

*Estimated based on analogous compounds.

Key Observations :

- Solubility: Long alkyl chains (e.g., octyl) improve solubility in nonpolar solvents compared to ethoxy or hydroxy groups .

- Electron Withdrawing Ability : Chloro and hydroxy substituents (e.g., 4,5-dichloro-3,6-dihydroxy) enhance electron withdrawal, whereas alkyl/alkoxy groups reduce it .

- Thermal Stability : Bulky substituents (e.g., 2,4-dimethylpentyloxy) may hinder crystallization, improving amorphous phase stability .

Challenges and Limitations

- Synthetic Complexity: Sonogashira reactions for planarized π-linkers (e.g., B7–B10) face challenges with homocoupling side reactions .

- Solubility vs. Performance Trade-off : Long alkyl chains improve processability but may reduce charge mobility in solid-state devices .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.